![molecular formula C16H15F2N3O B2578885 N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415488-15-0](/img/structure/B2578885.png)
N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of cancer cells. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the suppression of tumor growth.
Mecanismo De Acción
Studies: While the mechanism of action of DFMO is well understood, there is still much to learn about the specific pathways involved in its anti-cancer effects. Future research could focus on identifying the downstream targets of DFMO and how they contribute to its anti-cancer effects.
4. Biomarker Identification: DFMO has been shown to be effective in certain types of cancer, but not in others. Future research could focus on identifying biomarkers that can predict which patients are most likely to benefit from DFMO treatment.
5. Chemoprevention: DFMO has shown promise as a chemopreventive agent, but more research is needed to determine its effectiveness in preventing cancer in high-risk populations.
6. Clinical Trials: While DFMO has shown promise in early-stage clinical trials, larger clinical trials are needed to determine its effectiveness and safety in larger patient populations.
In conclusion, DFMO is a synthetic compound that has shown promise as a potential cancer therapy. Its ability to inhibit ODC and decrease polyamine levels has been shown to suppress tumor growth in various types of cancer. While DFMO has limitations in its effectiveness, future research could focus on the development of new analogues, combination therapy, and biomarker identification to improve its effectiveness and safety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DFMO for lab experiments is its specificity for ODC. DFMO does not inhibit other enzymes involved in polyamine metabolism, which can be important for studying the specific role of ODC in cancer cells. However, DFMO can have off-target effects, and its effectiveness can be influenced by factors such as the dose and duration of treatment.
List of
Direcciones Futuras
1. Combination Therapy: DFMO has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research could focus on identifying the most effective combinations of DFMO with other cancer therapies.
2. Development of New Analogues: DFMO has limitations in its effectiveness, and there is a need to develop new analogues that can overcome these limitations. Future research could focus on the development of new DFMO analogues that are more effective and have fewer side effects.
3.
Métodos De Síntesis
DFMO can be synthesized using a multistep process that involves the condensation of 2,6-difluorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-chloro-3-nitrobenzoyl chloride to yield the desired product.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential use in cancer therapy. Clinical trials have shown that DFMO can be effective in the treatment of various types of cancer, including colon cancer, prostate cancer, and neuroblastoma. DFMO has also been shown to have potential as a chemopreventive agent, as it can reduce the risk of cancer recurrence in patients who have undergone surgery for early-stage colon cancer.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c17-12-5-3-6-13(18)11(12)8-19-16(22)15-10-4-1-2-7-14(10)20-9-21-15/h3,5-6,9H,1-2,4,7-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMDMILOFRTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.